molecular formula C19H22N4O6S B1225758 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B1225758
M. Wt: 434.5 g/mol
InChI Key: WASWTIOEXMNZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a sulfonamide.

Scientific Research Applications

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which are related to the compound , has focused on their crystal structures and biological activities. These studies included characterization by spectral studies and evaluating their antibacterial and antioxidant activities (Karanth et al., 2019).

Synthesis and Potential as Anti-Inflammatory and Anti-Cancer Agents

The synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, related to the compound of interest, has been explored for their potential as anti-inflammatory and anti-cancer agents. This includes studies on their synthesis and yields (Gangapuram & Redda, 2009).

Synthesis and Anti-bacterial Study of Derivatives

N-substituted derivatives of related compounds have been synthesized and tested for antibacterial activity. The studies focus on the reaction processes, molecular structure elucidation, and biological screenings against various bacteria (Khalid et al., 2016).

Potential for Alzheimer’s Disease Treatment

A series of new N-substituted derivatives have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These studies focus on enzyme inhibition activity against acetylcholinesterase and the evaluation of synthesized compounds through haemolytic activity (Rehman et al., 2018).

Spectral Analysis and Biological Evaluation

Research on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides includes spectral analysis and biological evaluation. This includes screening against butyrylcholinesterase enzyme and molecular docking studies to assess binding affinity and ligand orientation in active sites (Khalid et al., 2016).

properties

Molecular Formula

C19H22N4O6S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C19H22N4O6S/c1-13-3-2-8-23(11-13)30(25,26)15-6-4-14(5-7-15)17(24)20-19-22-21-18(29-19)16-12-27-9-10-28-16/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,22,24)

InChI Key

WASWTIOEXMNZOY-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 5
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 6
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

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